An In-Depth Technical Guide to 5-(Dibromomethyl)quinoxaline: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 5-(Dibromomethyl)quinoxaline: Structure, Properties, and Synthetic Utility
Abstract: 5-(Dibromomethyl)quinoxaline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive gem-dibromomethyl group appended to the versatile quinoxaline scaffold, renders it a valuable intermediate for the synthesis of a diverse array of complex molecules. This guide provides an in-depth analysis of its structure, physicochemical properties, synthesis, and reactivity. We explore its critical role as a precursor to quinoxaline-5-carboxaldehyde, a key component in the development of novel therapeutic agents. Detailed, field-tested protocols for its synthesis and subsequent transformation are provided, underpinned by mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline moiety, a fused heterocycle of benzene and pyrazine, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[2][3][4][5][6][7] The quinoxaline core acts as a versatile template that can be functionalized to modulate pharmacological activity, making compounds like 5-(Dibromomethyl)quinoxaline highly sought-after starting materials for creating libraries of potential drug candidates.[5][8] The dibromomethyl group at the 5-position serves as a latent aldehyde, providing a reactive handle for extensive synthetic elaboration.
Molecular Structure and Physicochemical Properties
5-(Dibromomethyl)quinoxaline is a halogenated aromatic heterocycle whose structure and properties are foundational to its synthetic applications.
Core Structure and Identification
The molecule consists of a quinoxaline ring system with a dibromomethyl (-CHBr₂) substituent at the C5 position.
| Identifier | Value | Source |
| IUPAC Name | 5-(dibromomethyl)quinoxaline | N/A |
| CAS Number | 958994-25-7 | [9] |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.97 g/mol | [1] |
| SMILES | BrC(C1=C2N=CC=NC2=CC=C1)Br |
Physicochemical Characteristics
While comprehensive experimental data for 5-(Dibromomethyl)quinoxaline is not widely published, its properties can be inferred from data on related compounds and general chemical principles. It is commercially available as a solid and is noted as an irritant.[1]
| Property | Predicted/Observed Value | Notes |
| Physical Form | Solid | Based on vendor information. |
| Melting Point | Not available in literature. | The precursor, 5-methylquinoxaline, is a low-melting solid (20-21 °C). A related compound, 5,8-dibromoquinoxaline, has a melting point of 198-203 °C.[10] The melting point is expected to be significantly higher than the methyl precursor. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetonitrile). | Inferred from the nonpolar nature of the molecule and solubility of its precursors. |
| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended by suppliers, suggesting potential sensitivity to heat or moisture. |
Synthesis and Characterization
The most logical and industrially relevant synthesis of 5-(Dibromomethyl)quinoxaline proceeds via the radical bromination of 5-methylquinoxaline.
Synthetic Pathway: From Methyl to Dibromomethyl
The transformation relies on a free-radical chain reaction initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light, using a brominating agent such as N-Bromosuccinimide (NBS). NBS is the preferred reagent in modern synthesis as it provides a low, constant concentration of bromine, minimizing side reactions.
Caption: Synthetic route to 5-(Dibromomethyl)quinoxaline.
Self-Validating Experimental Protocol: Synthesis
Objective: To synthesize 5-(Dibromomethyl)quinoxaline from 5-methylquinoxaline.
Causality: This protocol uses NBS as the bromine source for benzylic bromination. The reaction is performed in a non-polar solvent (carbon tetrachloride) to facilitate the radical chain mechanism and is initiated by AIBN, a standard thermal radical initiator. Using slightly more than two equivalents of NBS ensures the reaction proceeds to the dibrominated product. The aqueous workup quenches the reaction and removes the succinimide byproduct.
Materials:
-
5-Methylquinoxaline (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methylquinoxaline and anhydrous CCl₄.
-
Reagent Addition: Add N-Bromosuccinimide and AIBN to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Quenching: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold CCl₄.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 5-(Dibromomethyl)quinoxaline.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Methine Proton (-CHBr₂): A singlet is expected around δ 6.5-7.5 ppm. This proton is significantly downfield due to the deshielding effect of the two bromine atoms.
-
Quinoxaline Protons: The aromatic region (δ 7.5-9.0 ppm) will show a complex multiplet pattern characteristic of the substituted quinoxaline ring. The proton at the C4 position is expected to be the most downfield, appearing as a distinct signal.
-
-
¹³C NMR:
-
Methine Carbon (-CHBr₂): Expected to appear around δ 35-45 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-155 ppm range, corresponding to the carbons of the quinoxaline core.
-
-
Mass Spectrometry (ESI-MS):
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks for [M+H]⁺ at approximately m/z 301, 303, and 305.
-
Reactivity and Synthetic Applications
The synthetic utility of 5-(Dibromomethyl)quinoxaline stems from the reactivity of both the dibromomethyl group and the quinoxaline core.
Conversion to Quinoxaline-5-carboxaldehyde
The primary and most valuable transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This reaction provides a straightforward entry to quinoxaline-5-carboxaldehyde, a versatile intermediate for constructing more complex molecules.
Caption: Hydrolysis to quinoxaline-5-carboxaldehyde.
Protocol: Hydrolysis to Aldehyde
Objective: To synthesize quinoxaline-5-carboxaldehyde.
Causality: This protocol utilizes a mild hydrolysis agent (e.g., aqueous silver nitrate or a suspension of calcium carbonate) to convert the gem-dibromide to a gem-diol, which rapidly dehydrates to the stable aldehyde. Silver nitrate facilitates the reaction by coordinating to the bromine atoms, making them better leaving groups.
Materials:
-
5-(Dibromomethyl)quinoxaline (1.0 eq)
-
Silver nitrate (AgNO₃) (2.2 eq) or Calcium Carbonate (CaCO₃)
-
Acetone or THF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 5-(Dibromomethyl)quinoxaline in acetone or THF in a round-bottom flask.
-
Hydrolysis: Add a solution of silver nitrate in water dropwise to the stirring solution (or add solid CaCO₃ and water).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC). A precipitate of AgBr or CaBr₂ will form.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting quinoxaline-5-carboxaldehyde can be purified by column chromatography or recrystallization.
Role in Drug Discovery and Development
Quinoxaline-5-carboxaldehyde is a critical precursor for synthesizing biologically active molecules. The aldehyde functionality allows for a wide range of subsequent reactions, including:
-
Reductive Amination: To introduce diverse amine side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.
-
Condensation Reactions: To build other heterocyclic rings (e.g., imines, hydrazones).
This versatility has been leveraged in the synthesis of various therapeutic candidates. For instance, quinoxaline carboxamides, derived from the corresponding aldehyde, have shown significant potential as antibacterial agents.[13] The ability to easily generate the aldehyde from 5-(Dibromomethyl)quinoxaline makes it a strategic starting material in the quest for new quinoxaline-based drugs targeting cancer, bacteria, and viruses.[6][14]
Safety and Handling
As a reactive brominated compound, 5-(Dibromomethyl)quinoxaline must be handled with appropriate care.
-
Hazard: Classified as an irritant.[1] May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C) as recommended by suppliers.
Conclusion
5-(Dibromomethyl)quinoxaline represents a cornerstone intermediate for advanced organic synthesis, particularly within the pharmaceutical industry. Its true value lies not in its direct application, but in its efficient conversion to quinoxaline-5-carboxaldehyde, opening a gateway to a vast chemical space of potentially bioactive molecules. Understanding its synthesis, properties, and reactivity, as detailed in this guide, provides researchers with the foundational knowledge to harness its full potential in the development of next-generation therapeutics and functional materials.
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